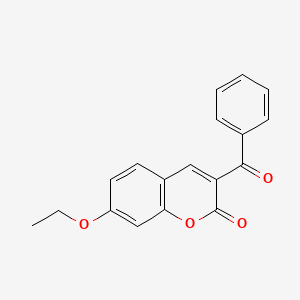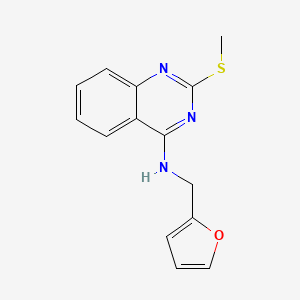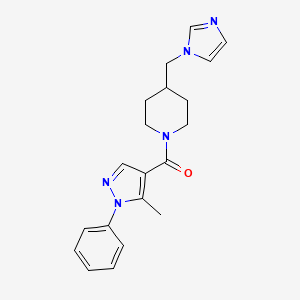![molecular formula C20H18FN5S B2932537 1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105237-26-0](/img/structure/B2932537.png)
1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a useful research compound. Its molecular formula is C20H18FN5S and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Anticancer Activity
The compound under discussion is part of a broader category of fluoro-substituted heterocyclic compounds that have been synthesized and evaluated for their potential anticancer activity. For example, fluoro-substituted benzo[b]pyran derivatives have demonstrated significant anticancer activity at low concentrations compared to a reference drug, 5-fluorodeoxyuridine. These compounds were synthesized through a series of reactions starting from 6-fluorobenzo[b]pyran-4-one, leading to various derivatives with anticancer activity against human cancer cell lines (lung, breast, and CNS cancer) (Hammam et al., 2005).
Antimicrobial and Antifungal Activities
Derivatives of thiophene, thieno[2,3-b]pyridine, pyridine, isoxazol, pyrazolo[1,5-a]pyridine, and pyridazine linked with s-pyrimidine derivative have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, through their diverse structural modifications, exhibit a range of biological activities, highlighting the potential of fluoro-substituted compounds in antimicrobial applications (Al-Omran & El-Khair, 2008).
Antioxidant and Anti-inflammatory Properties
Further research into fluoro-substituted compounds includes the study of chalcones and their derivatives, which have shown promising antioxidant and anti-inflammatory activities. These activities are particularly significant, as they suggest a potential for these compounds in treating inflammatory diseases and combating oxidative stress (Shehab, Abdellattif, & Mouneir, 2018).
Antiviral Drug Discovery
In the realm of antiviral drug discovery, certain fluoro-substituted compounds have been identified as potential candidates for treating various viral infections. This includes research into compounds such as T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and its analogs, which have shown efficacy against a range of viral pathogens. The research emphasizes the importance of fluoro-substituted compounds in developing new antiviral therapies (De Clercq, 2009).
Tuberculostatic Activity
Additionally, some fluoro-substituted pyrazine derivatives have been synthesized and evaluated for their potential tuberculostatic activity. This research demonstrates the versatility of fluoro-substituted compounds in addressing a variety of infectious diseases, including tuberculosis (Foks et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown significant antiproliferative effects on various cancer cell lines
Biochemical Pathways
Based on the antiproliferative activities of similar compounds, it can be inferred that the compound might affect pathways related to cell proliferation and growth .
Result of Action
Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-propan-2-yl-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5S/c1-13(2)18-17-11-23-26(16-8-6-14(21)7-9-16)19(17)20(25-24-18)27-12-15-5-3-4-10-22-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKEUNPRYIIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)
![2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2932459.png)

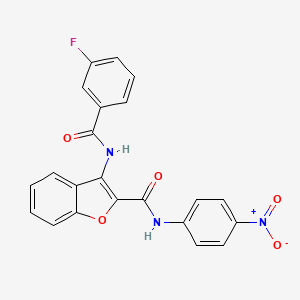
![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)
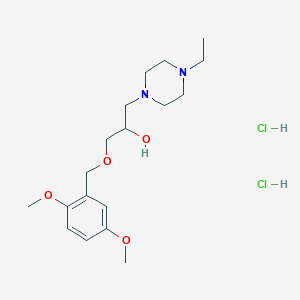
![N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline](/img/structure/B2932465.png)
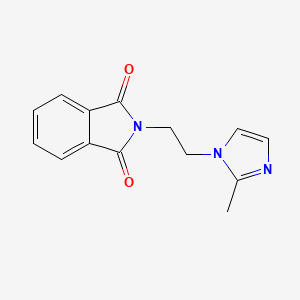
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2932471.png)
